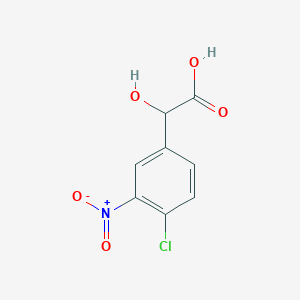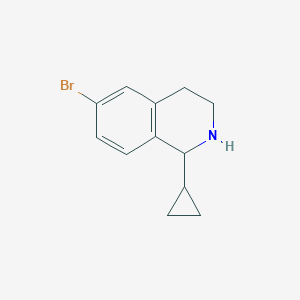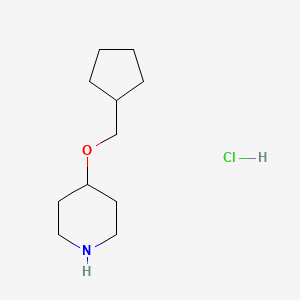
4-(Cyclopentylmethoxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(Cyclopentylmethoxy)piperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of piperidine with cyclopentylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet research-grade standards .
Análisis De Reacciones Químicas
4-(Cyclopentylmethoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Cyclopentylmethoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways, particularly in proteomics research.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and functions, which are studied in various research applications .
Comparación Con Compuestos Similares
4-(Cyclopentylmethoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(Cyclopentylmethoxy)methylpiperidine hydrochloride: This compound has a similar structure but with a methyl group attached to the piperidine ring.
4-(Cyclopentylmethoxy)piperidine: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for certain research applications .
Propiedades
Fórmula molecular |
C11H22ClNO |
|---|---|
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
4-(cyclopentylmethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11;/h10-12H,1-9H2;1H |
Clave InChI |
YWMCDNQSMVHBQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





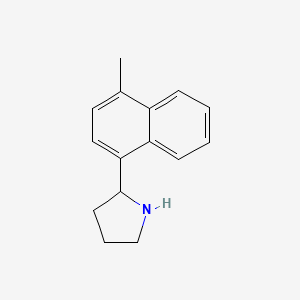


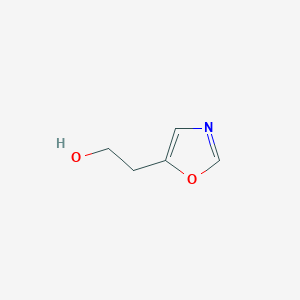

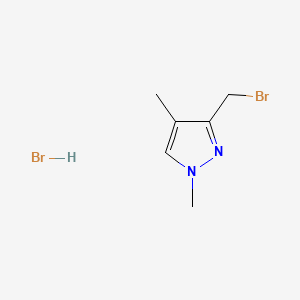

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)

